Na+/H+ Exchanger Isoform-1 Inhibitor

Selectivity NHE isoforms off-target

Sodium-hydrogen exchanger isoform-1 (NHE1) inhibitors are a class of pharmacological agents that block the NHE1 antiporter, a ubiquitously expressed plasma membrane protein that plays a critical role in intracellular pH homeostasis and cell volume regulation. These compounds are primarily utilized in research settings to investigate the role of NHE1 in pathologies such as myocardial ischemia-reperfusion injury, cardiac hypertrophy, and cancer cell migration.

Molecular Formula C12H12N4O4S2
Molecular Weight 340.4 g/mol
Cat. No. B12349317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNa+/H+ Exchanger Isoform-1 Inhibitor
Molecular FormulaC12H12N4O4S2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC(=C2C=C(SC2=C1)C(=O)N=C(N)N)C#N
InChIInChI=1S/C11H8N4OS.CH4O3S/c12-5-6-2-1-3-8-7(6)4-9(17-8)10(16)15-11(13)14;1-5(2,3)4/h1-4H,(H4,13,14,15,16);1H3,(H,2,3,4)
InChIKeyKOLQULVVHOAMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Na+/H+ Exchanger Isoform-1 (NHE1) Inhibitors: Potency, Selectivity & Cardioprotective Efficacy


Sodium-hydrogen exchanger isoform-1 (NHE1) inhibitors are a class of pharmacological agents that block the NHE1 antiporter, a ubiquitously expressed plasma membrane protein that plays a critical role in intracellular pH homeostasis and cell volume regulation. [1] These compounds are primarily utilized in research settings to investigate the role of NHE1 in pathologies such as myocardial ischemia-reperfusion injury, cardiac hypertrophy, and cancer cell migration. [2] Key structural classes include acylguanidines (e.g., cariporide, eniporide), bicyclic acylguanidines (e.g., zoniporide), and aminopyrazoles (e.g., BI-9627).

Why Generic Substitution of Na+/H+ Exchanger Isoform-1 (NHE1) Inhibitors Fails


Interchanging NHE1 inhibitors is highly problematic due to vast differences in isoform selectivity, potency, and off-target effects. Early-generation, non-selective inhibitors like amiloride and its derivatives (EIPA, DMA) exhibit significant cross-reactivity with other NHE isoforms (NHE2, NHE3), epithelial sodium channels (ENaC), and T-type calcium channels, confounding experimental interpretation. [1] Even within the same structural class, more selective agents demonstrate markedly different in vivo efficacy and safety profiles, with some showing neurotoxicity at cardioprotective doses, precluding their interchangeable use in advanced disease models. [2]

Quantitative Evidence Guide for Na+/H+ Exchanger Isoform-1 (NHE1) Inhibitor Selection


NHE1 Isoform Selectivity: Zoniporide Exhibits Superior Selectivity over Eniporide and Cariporide

Zoniporide demonstrates significantly greater selectivity for NHE1 over NHE2 compared to other clinical-stage acylguanidine inhibitors. This high degree of isoform selectivity is critical for minimizing off-target effects in complex biological systems. [1]

Selectivity NHE isoforms off-target

In Vitro Potency for Cardioprotection: Zoniporide Outperforms Eniporide and Cariporide in Reducing Infarct Size

In a clinically relevant Langendorff model of ischemia-reperfusion injury, zoniporide demonstrated a superior ability to reduce myocardial infarct size compared to eniporide and cariporide, as measured by EC50 values. This establishes zoniporide as a more potent cardioprotective agent in vitro. [1]

Cardioprotection Infarct size Langendorff

In Vivo Cardioprotective Efficacy: Zoniporide Achieves Superior Infarct Size Reduction vs. Eniporide

Zoniporide's superior in vitro potency translates into enhanced in vivo cardioprotection. In an open-chest anesthetized rabbit model, zoniporide reduced infarct size to a significantly greater extent than eniporide, confirming its enhanced efficacy in a whole-animal system. [1]

In vivo Myocardial infarction Rabbit model

Potency on Human NHE1: Zoniporide Shows Higher Affinity than Cariporide and Eniporide

Direct comparison of NHE1 inhibition in human cell lines reveals that zoniporide exhibits a lower IC50 for human NHE1 than either cariporide or eniporide, indicating a higher binding affinity for the target. This is a critical consideration for studies using human-derived cells or tissues. [1]

IC50 Human NHE1 Potency

Physicochemical Properties: Zoniporide Possesses High Aqueous Solubility for IV Formulation

Zoniporide was specifically optimized for high aqueous solubility to facilitate intravenous (IV) administration, a critical feature for in vivo studies requiring precise dosing and rapid onset of action. This property distinguishes it from many other NHE1 inhibitors that exhibit poor water solubility. [1]

Solubility Formulation Pharmacokinetics

Comparative NHE Isoform Selectivity: Amiloride Derivatives Exhibit Broad Non-Selective Inhibition

In contrast to modern, selective NHE1 inhibitors, amiloride and its derivatives (EIPA, DMA) inhibit multiple NHE isoforms and unrelated ion channels, making them unsuitable for studies requiring specific NHE1 targeting. This broad activity profile represents a significant limitation for mechanistic research. [1]

Amiloride EIPA Selectivity NHE isoforms

Optimal Research and Industrial Applications for Na+/H+ Exchanger Isoform-1 (NHE1) Inhibitors


Preclinical Myocardial Ischemia-Reperfusion Injury Studies

Zoniporide is the preferred tool compound for studying the role of NHE1 in myocardial ischemia-reperfusion (I/R) injury in rabbit and rodent models. Its demonstrated superiority over eniporide and cariporide in reducing infarct size in both ex vivo (Langendorff) and in vivo (open-chest) models, combined with its high selectivity and solubility for IV dosing, makes it the benchmark for evaluating NHE1 inhibition in cardioprotection. [1]

Investigating NHE1-Dependent Cancer Cell Migration and Metastasis

Selective NHE1 inhibitors like cariporide and zoniporide are valuable tools for investigating the role of NHE1-mediated pH regulation in cancer cell migration, invasion, and metastasis. Studies have demonstrated that NHE1 inhibition can suppress the metastatic potential of various cancer cell lines (e.g., cervical, osteosarcoma, lung) in vitro and reduce tumor growth in xenograft models. [2] The choice of a highly selective inhibitor is critical to avoid confounding effects from other NHE isoforms that may also be expressed in the tumor microenvironment.

Cellular pH Homeostasis and Volume Regulation Assays

For fundamental cell biology research requiring specific inhibition of the NHE1 antiporter to study intracellular pH (pHi) regulation or cell volume control, a highly selective agent is essential. Zoniporide's 157-fold selectivity for NHE1 over NHE2 ensures that observed effects on pHi recovery from acid load are attributable to NHE1 blockade, unlike the use of non-selective amiloride derivatives which inhibit multiple NHE isoforms and other transporters. [3]

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